Methyl 2-hydroxy-5-methoxybenzoate

Physicochemical Characterization Analytical Chemistry Chemical Procurement

Choose Methyl 2-hydroxy-5-methoxybenzoate (liquid at RT) over solid regioisomers for seamless automated dispensing and rapid dissolution. Its elevated boiling point (235–240°C vs. 222°C for methyl salicylate) ensures reduced volatility in high-temperature reactions, long-lasting fragrances, and topical formulations. Critically, this 2,5-substitution pattern is the mandatory starting material for S-aryl thiocarbamate intermediates via condensation/thermal rearrangement—a route inaccessible to other regioisomers. Procure with confidence for reproducible synthesis and formulation performance.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 2905-82-0
Cat. No. B1350969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-5-methoxybenzoate
CAS2905-82-0
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C(=O)OC
InChIInChI=1S/C9H10O4/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5,10H,1-2H3
InChIKeyDFNBGZODMHWKKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Methyl 2-hydroxy-5-methoxybenzoate (CAS 2905-82-0): Comparative Analysis for R&D Selection


Methyl 2-hydroxy-5-methoxybenzoate (also referred to as Methyl 5-methoxysalicylate; CAS 2905-82-0) is an aromatic ester belonging to the class of substituted salicylates [1]. This compound, with the molecular formula C₉H₁₀O₄, is characterized by a phenolic hydroxyl group at the ortho-position and a methoxy group at the meta-position of the benzoate ring . It is primarily utilized as a versatile chemical intermediate in organic synthesis, with specific applications stemming from its reactivity and the influence of its substituent pattern on physicochemical and biological properties .

Why Methyl 2-hydroxy-5-methoxybenzoate Cannot Be Replaced by Generic Salicylates or Other Isomers


Generic substitution among salicylate esters is scientifically invalid due to the profound impact of substituent type and position on molecular properties. The presence and location of the hydroxyl and methoxy groups dictate critical parameters such as intramolecular hydrogen bonding, electronic distribution, and steric accessibility, which in turn govern chemical reactivity, biological activity, and physical properties like solubility and thermal stability [1]. For instance, the ortho-hydroxyl group enables strong intramolecular hydrogen bonding, affecting the compound's volatility and interaction with solvents and biological targets compared to para-substituted analogs . Furthermore, the specific 2-hydroxy-5-methoxy substitution pattern on Methyl 2-hydroxy-5-methoxybenzoate directly influences its performance in applications ranging from synthetic intermediate utility to biological assays, as detailed in the following quantitative evidence .

Quantitative Evidence for Selecting Methyl 2-hydroxy-5-methoxybenzoate Over Its Closest Analogs


Methyl 2-hydroxy-5-methoxybenzoate: Quantitative Physicochemical Properties for Selection

Methyl 2-hydroxy-5-methoxybenzoate exhibits a distinct physicochemical profile that differentiates it from the unsubstituted parent compound, methyl salicylate. The addition of a 5-methoxy group increases the molecular weight, boiling point, and density while reducing water solubility. This is supported by the reported boiling point of 235-240 °C for the target compound , compared to a boiling point of 222 °C for methyl salicylate [1]. Similarly, the density of Methyl 2-hydroxy-5-methoxybenzoate is 1.223 g/mL at 25 °C , whereas methyl salicylate has a density of 1.174 g/mL [1]. These differences are critical for applications requiring specific volatility or where the compound's physical form at room temperature is a factor.

Physicochemical Characterization Analytical Chemistry Chemical Procurement

Comparative Density and Physical State of Methyl 2-hydroxy-5-methoxybenzoate

The physical state at room temperature is a key differentiator between Methyl 2-hydroxy-5-methoxybenzoate and other methoxy-hydroxybenzoate esters. Methyl 2-hydroxy-5-methoxybenzoate is reported as a liquid at 20°C with a density of 1.223 g/mL . In contrast, Methyl 2-hydroxy-3-methoxybenzoate (CAS 6342-70-7) and Methyl 2-hydroxy-4-methoxybenzoate (CAS 5441-50-7) are reported as solids with melting points of 66-68 °C and 47-50 °C, respectively [1]. This difference in physical state is a direct consequence of the substitution pattern's effect on intermolecular forces and crystal packing.

Physicochemical Characterization Formulation Science Material Properties

Regioselective Influence of the 5-Methoxy Group on Synthetic Utility

The 2-hydroxy-5-methoxy substitution pattern is not just a structural feature but a determinant of synthetic utility. The compound is specifically used as a precursor for generating S-aryl thiocarbamates via a Newman-Kwart rearrangement, a reaction sequence that leverages the specific electronic and steric environment of the ortho-hydroxy group [1]. This is a distinct application not generally applicable to its isomer, Methyl 5-hydroxy-2-methoxybenzoate (CAS 87513-63-1), where the para-position of the hydroxyl group alters its nucleophilicity and reactivity profile, making it more suitable for different synthetic pathways . The synthetic route for the target compound, involving selective methylation of 2,5-dihydroxybenzoic acid, has been optimized to an 82.8% yield , providing a reliable and scalable procurement baseline.

Organic Synthesis Medicinal Chemistry Building Block

Differential Antifeedant Activity Among Methoxy-Hydroxybenzoate Isomers

In a structure-activity relationship study of methyl hydroxy-methoxybenzoates as antifeedants against the pine weevil (Hylobius abietis), the position of the methoxy group was found to be a critical determinant of biological efficacy. While all six isomers were tested, Methyl 2-hydroxy-3-methoxybenzoate demonstrated the highest activity and was proposed as a candidate for practical use [1]. This result serves as a class-level inference: the specific substitution pattern of Methyl 2-hydroxy-5-methoxybenzoate is expected to confer a different, quantifiably distinct level of antifeedant activity compared to the most active 3-methoxy isomer. Therefore, for any research program investigating pest repellency, the choice of isomer is not interchangeable.

Agrochemical Pest Management Structure-Activity Relationship

Primary Application Scenarios for Methyl 2-hydroxy-5-methoxybenzoate Based on Comparative Evidence


Use as a Liquid Intermediate in Synthesis Workflows

Due to its liquid state at room temperature , Methyl 2-hydroxy-5-methoxybenzoate is the optimal choice over its solid isomers (e.g., Methyl 2-hydroxy-3-methoxybenzoate, MP 66-68 °C) [1] for automated synthesis platforms and manual bench chemistry where ease of handling, accurate volumetric dispensing, and rapid dissolution are critical. This property reduces the need for solvent pre-mixing and minimizes processing steps.

Application in Formulations Requiring Lower Volatility

The elevated boiling point of Methyl 2-hydroxy-5-methoxybenzoate (235-240 °C) compared to the widely used methyl salicylate (222 °C) makes it a superior candidate for applications where reduced volatility is an advantage. This is particularly relevant in the development of long-lasting fragrances, topical formulations, or as a higher-temperature reaction medium [1].

Specific Precursor for Newman-Kwart Rearrangement

For synthetic chemists aiming to access S-aryl thiocarbamate intermediates, Methyl 2-hydroxy-5-methoxybenzoate is the essential and specific starting material . This established synthetic route, proceeding via condensation and thermal rearrangement, is not applicable to other regioisomers such as Methyl 5-hydroxy-2-methoxybenzoate [1]. Procurement of the correct 2,5-substituted compound is therefore mandatory for the success of this specific synthetic sequence.

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